molecular formula C24H21ClO4 B14428834 4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate CAS No. 84700-06-1

4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate

Cat. No.: B14428834
CAS No.: 84700-06-1
M. Wt: 408.9 g/mol
InChI Key: WKBWTAZEUCOATF-UHFFFAOYSA-N
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Description

4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a complex aromatic structure with both chloro and ethyl substituents, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate typically involves multiple steps, including esterification and chlorination reactions. One common synthetic route involves the esterification of 4-ethylphenol with 2-chloro-4-hydroxybenzoic acid, followed by the introduction of the 4-ethylbenzoyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The ethyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of amides or thioethers.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate involves its interaction with specific molecular targets. The chloro and benzoyl groups can participate in electrophilic and nucleophilic interactions, respectively, affecting various biochemical pathways. The compound’s aromatic structure allows it to engage in π-π stacking interactions with aromatic amino acids in proteins, potentially modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethylphenyl 2-chlorobenzoate
  • 4-Ethylphenyl 4-[(4-ethylbenzoyl)oxy]benzoate
  • 2-Chloro-4-[(4-ethylbenzoyl)oxy]benzoic acid

Uniqueness

4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate is unique due to the presence of both chloro and ethyl substituents on the aromatic rings, which confer distinct chemical reactivity and potential applications. Its structural complexity allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

84700-06-1

Molecular Formula

C24H21ClO4

Molecular Weight

408.9 g/mol

IUPAC Name

(4-ethylphenyl) 2-chloro-4-(4-ethylbenzoyl)oxybenzoate

InChI

InChI=1S/C24H21ClO4/c1-3-16-5-9-18(10-6-16)23(26)29-20-13-14-21(22(25)15-20)24(27)28-19-11-7-17(4-2)8-12-19/h5-15H,3-4H2,1-2H3

InChI Key

WKBWTAZEUCOATF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)OC3=CC=C(C=C3)CC)Cl

Origin of Product

United States

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